
Formic acid;oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;oxan-4-ol is a compound that combines formic acid, the simplest carboxylic acid, with oxan-4-ol, a cyclic ether Formic acid is known for its presence in the venom of ants and its use as a preservative and antibacterial agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. Oxan-4-ol can be prepared by the reduction of gamma-butyrolactone using lithium aluminum hydride. The combination of formic acid and oxan-4-ol can be achieved through esterification reactions under acidic conditions.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. Oxan-4-ol is typically produced through the catalytic hydrogenation of gamma-butyrolactone.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;oxan-4-ol undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Oxan-4-ol can be reduced to tetrahydrofuran.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Carbon dioxide and water from formic acid.
Reduction: Tetrahydrofuran from oxan-4-ol.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Formic acid;oxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of formic acid;oxan-4-ol involves its interaction with various molecular targets. Formic acid acts as a reducing agent and can participate in redox reactions, while oxan-4-ol can act as a solvent and stabilizer in chemical reactions. The pathways involved include the oxidation-reduction cycle and nucleophilic substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: Another simple carboxylic acid with similar properties to formic acid.
Tetrahydrofuran: A cyclic ether similar to oxan-4-ol but without the hydroxyl group.
Uniqueness
Formic acid;oxan-4-ol is unique due to its combination of a carboxylic acid and a cyclic ether, providing a versatile compound with both acidic and etheric properties. This dual functionality makes it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
633278-42-9 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
formic acid;oxan-4-ol |
InChI |
InChI=1S/C5H10O2.CH2O2/c6-5-1-3-7-4-2-5;2-1-3/h5-6H,1-4H2;1H,(H,2,3) |
InChI-Schlüssel |
BOOAXKOLVBODKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


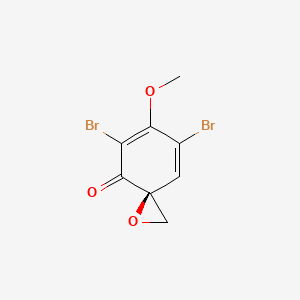
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)
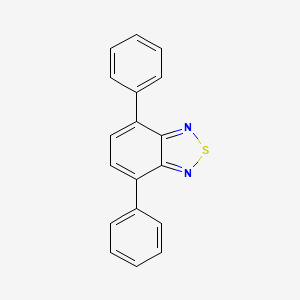
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
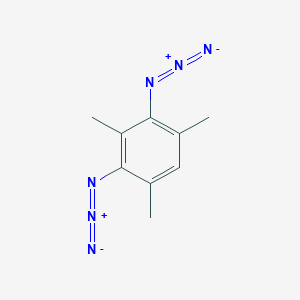
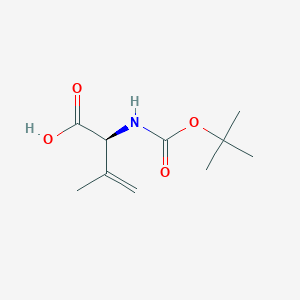
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
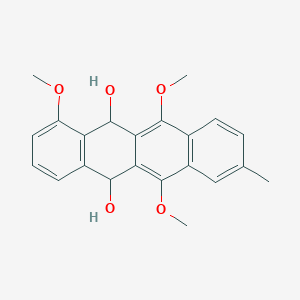
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)
